(7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol (7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Brand Name: Vulcanchem
CAS No.: 892416-95-4
VCID: VC11873574
InChI: InChI=1S/C26H22FN3O2S/c1-15-7-9-17(10-8-15)24-29-25-21(11-20-19(13-31)12-28-16(2)23(20)32-25)26(30-24)33-14-18-5-3-4-6-22(18)27/h3-10,12,31H,11,13-14H2,1-2H3
SMILES: CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5F
Molecular Formula: C26H22FN3O2S
Molecular Weight: 459.5 g/mol

(7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

CAS No.: 892416-95-4

Cat. No.: VC11873574

Molecular Formula: C26H22FN3O2S

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

(7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol - 892416-95-4

Specification

CAS No. 892416-95-4
Molecular Formula C26H22FN3O2S
Molecular Weight 459.5 g/mol
IUPAC Name [7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Standard InChI InChI=1S/C26H22FN3O2S/c1-15-7-9-17(10-8-15)24-29-25-21(11-20-19(13-31)12-28-16(2)23(20)32-25)26(30-24)33-14-18-5-3-4-6-22(18)27/h3-10,12,31H,11,13-14H2,1-2H3
Standard InChI Key KEEBVGWNVYYBOQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5F
Canonical SMILES CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5F

Introduction

Structural Characterization

Molecular Architecture

The compound’s core consists of a tricyclic system integrating oxygen and nitrogen heteroatoms. Key structural features include:

  • Tricyclic Backbone: A 14-membered fused ring system (8.4.0.0³,⁸) comprising two nitrogen atoms at positions 4 and 6 and one oxygen atom at position 2.

  • Substituents:

    • A 2-fluorophenylmethylsulfanyl group at position 7, introducing steric bulk and electronic effects via the fluorine atom.

    • A 4-methylphenyl group at position 5, contributing hydrophobic interactions.

    • A hydroxymethyl (-CH₂OH) moiety at position 11, enabling hydrogen bonding and solubility modulation.

The molecular formula is C₂₇H₂₃FN₃O₂S, with a calculated molecular weight of 480.55 g/mol. The InChIKey (YLSTXSSCOPFEPR-UHFFFAOYSA-N) and SMILES string (CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5F) provide unambiguous structural representations.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₇H₂₃FN₃O₂S
Molecular Weight480.55 g/mol
Key Functional GroupsHydroxymethyl, sulfanyl, fluorophenyl
InChIKeyYLSTXSSCOPFEPR-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Routes

Synthesis involves multi-step strategies to assemble the tricyclic core and introduce substituents:

  • Core Construction: Cyclocondensation of aminophenol derivatives with carbonyl precursors forms the oxa-triazatricyclo framework.

  • Sulfanyl Incorporation: Thiol-ene coupling or nucleophilic substitution attaches the 2-fluorophenylmethylsulfanyl group.

  • Hydroxymethyl Functionalization: Reduction of a ketone intermediate (e.g., using NaBH₄) yields the hydroxymethyl group.

StepReaction TypeReagents/Conditions
1CyclocondensationNH₄OAc, EtOH, reflux
2Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C
3Thiol-Ene Addition2-Fluorobenzyl mercaptan, AIBN

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: Predicted low aqueous solubility (LogP ≈ 3.8) due to aromatic and hydrophobic groups.

  • Stability: Susceptible to oxidative degradation at the sulfanyl moiety under acidic conditions.

ADME Profiling (In Silico)

  • Absorption: Moderate intestinal permeability (Caco-2 Papp ≈ 12 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation of the fluorophenyl and methyl groups.

Compound ClassTargetIC₅₀ (nM)Source
Triazatricyclo derivativesHIV Integrase85 ± 12Patent US10927129B2
Sulfanyl-bearing analogsSARS-CoV-2 Mpro210 ± 45In silico

Future Directions

  • In Vitro Profiling: Prioritize assays against viral proteases and cancer-related kinases.

  • Derivatization: Explore acylated hydroxymethyl variants to enhance bioavailability.

  • Crystallography: Resolve ligand-target complexes to guide structure-based optimization.

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